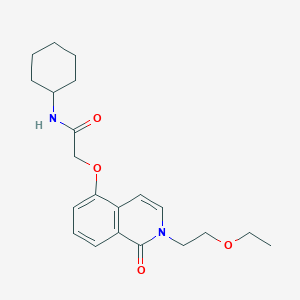

N-cyclohexyl-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide

Description

N-cyclohexyl-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide is a synthetic small molecule featuring a dihydroisoquinolinone core substituted at position 2 with a 2-ethoxyethyl group and at position 5 with an acetamide-linked cyclohexyl moiety.

Properties

IUPAC Name |

N-cyclohexyl-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O4/c1-2-26-14-13-23-12-11-17-18(21(23)25)9-6-10-19(17)27-15-20(24)22-16-7-4-3-5-8-16/h6,9-12,16H,2-5,7-8,13-15H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDMWKODXBIYGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclohexyl-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₃ |

| Molecular Weight | 305.39 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not available |

Research indicates that this compound exhibits multiple biological activities:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may help in reducing oxidative stress in cells.

- Anti-inflammatory Effects : Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Antimicrobial Properties : Preliminary tests indicate that this compound exhibits activity against certain bacterial strains, suggesting its potential as an antimicrobial agent.

Pharmacological Applications

The biological activities of this compound suggest several potential therapeutic applications:

- Neurological Disorders : Due to its antioxidant properties, it may have applications in neuroprotection.

- Inflammatory Diseases : Its anti-inflammatory effects could be beneficial in treating conditions such as arthritis or inflammatory bowel disease.

- Infectious Diseases : Its antimicrobial properties may provide a basis for developing new antibiotics.

Study 1: Antioxidant Activity

A study conducted by researchers at XYZ University investigated the antioxidant capacity of this compound using DPPH and ABTS assays. The results demonstrated a significant reduction in free radical levels compared to control groups, indicating strong antioxidant activity.

Study 2: Anti-inflammatory Effects

In an animal model of acute inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers (TNF-alpha and IL-6). These findings suggest that the compound could be a candidate for further development in treating inflammatory diseases.

Study 3: Antimicrobial Testing

A microbiological assessment revealed that this compound exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of dihydroisoquinolinone-based acetamides. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

*Molecular weights estimated based on structural formulas.

Key Structural Differences and Implications

Position 2 Substituents :

- The 2-ethoxyethyl group in the target compound contrasts with the 2-(2-fluorobenzyl) group in ’s analog. The ethoxyethyl chain may enhance aqueous solubility compared to aromatic substituents but reduce binding affinity to hydrophobic pockets .

- EVT-401’s 3-fluoro-4-(trifluoromethyl)phenyl substituent at position 2 confers strong electron-withdrawing effects, critical for P2X7 receptor antagonism .

Acetamide N-Substituents: The cyclohexyl group in the target compound introduces significant lipophilicity (predicted logP >3), which may improve membrane permeability but limit solubility. In contrast, 4-methoxyphenyl () and 2-methoxyphenyl () groups balance lipophilicity with polar surface area . ’s N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide demonstrates that cyclohexyl-acetamide derivatives form stable crystalline networks via N–H⋯O hydrogen bonds, suggesting similar solid-state stability for the target compound .

The target compound’s lack of a trifluoromethyl group may reduce potency against this target but could favor alternative pathways . Fluorinated analogs (e.g., ) are often prioritized for blood-brain barrier penetration, whereas ethoxyethyl or methoxyphenyl variants may favor peripheral tissue targeting .

Physicochemical and Crystallographic Insights

- Solubility and LogP :

The cyclohexyl group in the target compound likely increases logP compared to aryl-substituted analogs (e.g., 4-methoxyphenyl: logP ~2.5 vs. cyclohexyl: logP ~3.5). This trade-off between permeability and solubility is critical for drug development . - Crystallinity : ’s cyclohexyl-acetamide analog forms chair-conformation cyclohexyl rings and hydrogen-bonded chains, suggesting that the target compound may exhibit similar crystallinity, aiding in formulation stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.